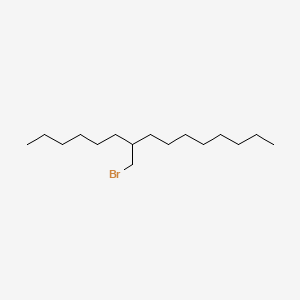

7-(Bromomethyl)pentadecane

Description

The exact mass of the compound 7-(Bromomethyl)pentadecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-(Bromomethyl)pentadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Bromomethyl)pentadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(bromomethyl)pentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEKWRQKAHQYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866292 | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52997-43-0 | |

| Record name | 7-(Bromomethyl)pentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52997-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052997430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis of 7-(Bromomethyl)pentadecane via Bromination of 2-Hexyldecane: A Guide to Navigating Regioselectivity in Radical Halogenation

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

The synthesis of functionalized long-chain branched alkanes is a cornerstone of advanced materials science and pharmaceutical development. 7-(Bromomethyl)pentadecane, a C16 primary alkyl halide, serves as a valuable reactive intermediate for introducing the sterically significant 2-hexyldecyl moiety into target molecules. This guide provides an in-depth technical analysis of the synthesis of this compound via the free-radical bromination of its parent alkane, 2-hexyldecane. We will dissect the mechanistic principles that govern this reaction, provide a detailed experimental protocol, and critically evaluate the inherent challenges of regioselectivity. By grounding our discussion in established chemical theory and field-proven insights, this document serves as a comprehensive resource for professionals seeking to perform or understand the functionalization of complex alkanes.

Introduction: Nomenclature and the Synthetic Challenge

The target molecule, 7-(bromomethyl)pentadecane (CAS 52997-43-0), is a primary alkyl bromide with a 16-carbon branched structure.[1][2][3][4][5] Its precursor, 2-hexyldecane, is a C16 saturated hydrocarbon. A critical first step in any synthesis is to clarify the precise structure of the reactants. While the name "2-hexyldecane" is used, according to IUPAC nomenclature rules, the longest carbon chain must be identified. In this molecule, the longest chain is 15 carbons long, making the correct IUPAC name 7-methylpentadecane .

The synthetic goal is to replace a hydrogen atom on the methyl branch at the C7 position with a bromine atom. The proposed method is free-radical bromination, a classic transformation for functionalizing otherwise inert alkanes.[6][7] However, this reaction presents a significant and educational challenge in chemical selectivity. The structure of 7-methylpentadecane contains primary (1°), secondary (2°), and tertiary (3°) hydrogens, and the inherent mechanism of radical bromination overwhelmingly favors substitution at the most stable radical position.

Mechanistic Underpinnings: The Principle of Regioselectivity

Free-radical halogenation proceeds via a chain reaction mechanism involving three distinct phases: initiation, propagation, and termination.[7][8][9][10] The regiochemical outcome of the reaction—which hydrogen is replaced—is determined during the hydrogen abstraction step of the propagation phase.

Mechanism Steps:

-

Initiation: The reaction begins with the homolytic cleavage of a bromine source to generate two bromine radicals (Br•). This is typically achieved by irradiating the sample with UV light or by heating it in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN).[11][12][13] AIBN is often preferred as it decomposes at a predictable rate at moderate temperatures (66-72 °C) to produce nitrogen gas and two carbon-centered radicals, which then initiate the chain process.[11][14][15]

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the alkane (7-methylpentadecane), forming hydrogen bromide (HBr) and an alkyl radical.

-

This alkyl radical then reacts with a molecule of the bromine source (e.g., Br₂ or NBS) to form the alkyl bromide product and a new bromine radical, which continues the chain.[8][16]

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.[6][8]

The key to predicting the major product lies in the stability of the alkyl radical formed during the first propagation step. The order of radical stability is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This stability trend is due to hyperconjugation and the electron-donating effect of alkyl groups stabilizing the electron-deficient radical center. The C-H bond dissociation energies (BDEs) reflect this, with the tertiary C-H bond being the weakest and therefore the easiest to break.[17][18]

The Reactivity-Selectivity Principle

According to the Hammond Postulate, the transition state of an endothermic reaction step will structurally resemble the products. The hydrogen abstraction by a bromine radical is a slightly endothermic process. Therefore, the transition state has significant alkyl radical character. This allows the stabilizing effects of the alkyl groups to be fully expressed, making the pathway through the most stable (tertiary) radical significantly lower in energy.

In contrast, chlorination is highly exothermic, with an early transition state that has little radical character, making it much less selective.[17][18] For bromination, this principle dictates a high degree of selectivity for the weakest C-H bond.[19][20][21]

In our substrate, 7-methylpentadecane, the single tertiary hydrogen at the C7 position is the most reactive site. Consequently, direct bromination will yield 7-bromo-7-methylpentadecane as the major product, while the desired 7-(bromomethyl)pentadecane will be a minor, often trace, component of a complex product mixture.

Figure 1: Logical diagram illustrating the high regioselectivity of free-radical bromination on 7-methylpentadecane.

Experimental Protocol: Bromination of 2-Hexyldecane

This protocol describes the synthesis with the understanding that it will produce a mixture of isomers, with the tertiary bromide being the predominant product.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 2-Hexyldecane (7-Methylpentadecane) | Starting Alkane |

| N-Bromosuccinimide (NBS) | Bromine radical source[22][23][24][25] |

| Azobisisobutyronitrile (AIBN) | Radical Initiator[11] |

| Carbon Tetrachloride (CCl₄), Anhydrous | Solvent |

| 10% Sodium Thiosulfate (aq.) | Quenching agent for excess bromine |

| Saturated Sodium Bicarbonate (aq.) | Neutralizing wash |

| Brine (Saturated NaCl aq.) | Aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |

| 3-Neck Round Bottom Flask | Reaction vessel |

| Reflux Condenser | Prevent solvent loss |

| Magnetic Stirrer & Heating Mantle | Agitation and temperature control |

| 150W Incandescent Lamp | Photochemical initiation source |

| Separatory Funnel, Glassware | Workup and purification |

Step-by-Step Methodology

-

Reaction Setup: Assemble a dry 250 mL, 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Place the apparatus under a nitrogen or argon atmosphere.

-

Reagent Charging: To the flask, add 2-hexyldecane (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq). Add anhydrous carbon tetrachloride to achieve a substrate concentration of approximately 0.5 M.

-

Initiation and Reaction:

-

Position a 150W incandescent lamp approximately 5-10 cm from the flask.

-

Begin vigorous stirring and gently heat the mixture to reflux (CCl₄ boiling point: ~77 °C) using the heating mantle. The combination of heat and light will initiate the reaction.[22][26]

-

Expert Insight: NBS is denser than CCl₄. The reaction can be visually monitored by observing the solid NBS being consumed. As the reaction proceeds, the lighter succinimide byproduct will float to the surface.

-

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup and Quenching:

-

Once the reaction is complete, cool the flask to room temperature.

-

Filter the mixture to remove the solid succinimide, washing the solid with a small amount of fresh CCl₄.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (to remove any residual bromine color), saturated aqueous sodium bicarbonate, and finally, brine.

-

Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product will be a mixture of unreacted alkane, the major tertiary bromide product, and other minor isomeric bromides, including the target 7-(bromomethyl)pentadecane.

-

Due to the similar boiling points of these large, isomeric alkanes, purification by fractional distillation under reduced pressure is challenging but necessary.[27] Careful fractionation is required to separate the components. Alternatively, preparative chromatography on silica gel may be employed, though it can be difficult for non-polar compounds.

-

Figure 2: A step-by-step experimental workflow for the bromination of 2-hexyldecane.

Authoritative Insight: An Alternative, Regiocontrolled Synthetic Strategy

Given the poor selectivity of the direct bromination for producing the desired primary bromide, a superior and more reliable synthetic route is required for any application demanding high purity. The most effective method involves starting with the corresponding alcohol, 2-hexyldecan-1-ol , and converting the primary hydroxyl group into a bromide.

This transformation is a standard nucleophilic substitution (Sₙ2) reaction, which offers complete regiocontrol. A well-established and high-yielding method is the Appel reaction or a variation thereof.

Proposed Alternative Synthesis:

-

Reactants: 2-Hexyldecan-1-ol, Triphenylphosphine (PPh₃), and Carbon Tetrabromide (CBr₄).

-

Solvent: Dichloromethane (DCM).

-

Mechanism: The PPh₃ and CBr₄ react to form a phosphonium bromide intermediate, which activates the primary alcohol. A subsequent Sₙ2 attack by the bromide ion displaces the activated hydroxyl group, yielding the desired 1-bromo-2-hexyldecane—another name for 7-(bromomethyl)pentadecane—with high fidelity.[28]

This alcohol-to-bromide conversion avoids the formation of isomeric mixtures, drastically simplifies purification, and ensures a high yield of the target molecule, making it the preferred method in a drug development or industrial setting.

Conclusion

The synthesis of 7-(bromomethyl)pentadecane via the direct bromination of 2-hexyldecane (7-methylpentadecane) serves as a powerful case study in the principles of free-radical chemistry. While the reaction is mechanistically feasible, it is fundamentally non-selective for the desired primary bromide product. The inherent stability of the tertiary radical intermediate directs the reaction to overwhelmingly form 7-bromo-7-methylpentadecane. This guide provides a robust protocol for carrying out the reaction but emphasizes that the outcome will be a product mixture requiring challenging purification. For researchers requiring pure 7-(bromomethyl)pentadecane, an alternative synthesis starting from 2-hexyldecan-1-ol is the authoritative and recommended approach, offering precise regiocontrol and superior yields.

References

-

Title: Azobisisobutyronitrile - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Science Behind AIBN: How it Initiates Polymerization Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Mechanism of Free Radical Bromination Source: BYJU'S URL: [Link]

-

Title: AIBN Overview, Structure & Initiators Source: Study.com URL: [Link]

-

Title: 4: Radical Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Free Radical Substitution (Ethane and bromine) Source: YouTube URL: [Link]

-

Title: 7-(Bromomethyl)pentadecane: Properties and Applications for Chemical Synthesis Source: Medium URL: [Link]

-

Title: 24.3 Photochemical Bromination of an Alkane Source: University of Wisconsin-Madison Chemistry URL: [Link]

-

Title: Illustrated Glossary of Organic Chemistry - Photolysis Source: UCLA Chemistry URL: [Link]

-

Title: The halogenation of an alkane when there is an alkene present in ... Source: Pearson Study Prep URL: [Link]

-

Title: Free-radical halogenation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: N-Bromosuccinimide Source: ChemEurope URL: [Link]

-

Title: Mechanism of halogenation of alkanes Source: Unacademy URL: [Link]

-

Title: N-Bromosuccinimide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) Source: YouTube URL: [Link]

-

Title: Halogenation of Alkanes - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis (2) - Reactions of Alkanes Source: Master Organic Chemistry URL: [Link]

-

Title: Pentadecane, 7-(bromomethyl)- Source: PubChem URL: [Link]

-

Title: Bromine Radical Catalysis by Energy Transfer Photosensitization Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Self-Initiation of Photopolymerization Reactions Source: RadTech URL: [Link]

-

Title: 1.2. Free Radical Bromination of Alkanes Source: Master Organic Chemistry via Scribd URL: [Link]

-

Title: Alkane Reactivity Source: Michigan State University Chemistry URL: [Link]

-

Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL: [Link]

-

Title: 9.2 Halogenation Reaction of Alkanes Source: KPU Pressbooks URL: [Link]

-

Title: Halogenation Reaction of Alkanes Source: Maricopa Open Digital Press URL: [Link]

-

Title: Double acceptors DA copolymers containing benzotriazole and benzothiadiazole units: chemical tailoring towards efficient photovoltaic properties Source: The Royal Society of Chemistry URL: [Link]

-

Title: 5.11: Reactivity and Selectivity Source: Chemistry LibreTexts URL: [Link]

-

Title: N-Bromosuccinimide (NBS) Source: Common Organic Chemistry URL: [Link]

-

Title: Preparation and Purification of An Alkyl Halide Source: Scribd URL: [Link]

-

Title: 7-(Bromomethyl)pentadecane Source: Changzhou Guiding Bio-tech Co., Ltd. URL: [Link]

-

Title: Selectivity in Radical Halogenation with Practice Problems Source: Chemistry Steps URL: [Link]

-

Title: 7-(bromomethyl)pentadecane Source: ChemBK URL: [Link]

-

Title: AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide Source: chemy.info URL: [Link]

-

Title: Synthesis of Alkyl Halides from Alcohols Source: Chemistry LibreTexts URL: [Link]

-

Title: 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation Source: Chemistry LibreTexts URL: [Link]

- Title: Process for the preparation of alkyl-halides Source: Google Patents URL

Sources

- 1. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-(Bromomethyl)pentadecane | 52997-43-0 [chemicalbook.com]

- 3. guiding-bio.com [guiding-bio.com]

- 4. CAS 52997-43-0: 7-(bromomethyl)pentadecane | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Mechanism of halogenation of alkanes: UPSC note on Mechanism of halogenation of alkanes [unacademy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Halogenation Reaction of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 12. Photochemical Bromination of an Alkane [chemed.chem.purdue.edu]

- 13. Illustrated Glossary of Organic Chemistry - Photolysis [chem.ucla.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. public.websites.umich.edu [public.websites.umich.edu]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Alkane Reactivity [www2.chemistry.msu.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 22. glaserr.missouri.edu [glaserr.missouri.edu]

- 23. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 24. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 25. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 26. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 27. scribd.com [scribd.com]

- 28. rsc.org [rsc.org]

Physical properties of 7-(Bromomethyl)pentadecane: boiling point, density

An In-Depth Technical Guide to the Physical Properties of 7-(Bromomethyl)pentadecane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 7-(Bromomethyl)pentadecane (CAS No. 52997-43-0), specifically its boiling point and density. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical principles with validated experimental data. It delves into the structural basis for its observed properties, offers detailed, field-proven protocols for their experimental determination, and underscores the practical implications of these parameters in a laboratory and industrial context. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a trusted resource for the safe and effective application of this versatile alkyl halide intermediate.

Introduction: The Chemical Identity and Significance of 7-(Bromomethyl)pentadecane

7-(Bromomethyl)pentadecane, also known by synonyms such as 1-Bromo-2-hexyldecane, is a branched-chain alkyl halide.[1] It is structurally characterized by a fifteen-carbon pentadecane backbone with a bromomethyl group (-CH2Br) located at the seventh carbon position.[2] This compound is typically a colorless to pale yellow liquid at room temperature and is valued as a reactive intermediate in organic synthesis.[1][2][3]

The utility of 7-(Bromomethyl)pentadecane stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the compound a prime substrate for nucleophilic substitution reactions.[1][2] This allows for the introduction of the bulky, lipophilic 2-hexyldecyl group into a wide array of molecules, thereby modifying their physical and chemical properties, such as solubility or steric profile.[1] Its applications are found in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals.[1][4]

A precise understanding of its physical properties, particularly boiling point and density, is paramount for its practical application. These parameters govern critical processes such as:

-

Reaction Engineering: Selecting appropriate reactor conditions (temperature, pressure) to maintain the desired phase and prevent unwanted side reactions or decomposition.

-

Purification: Designing effective purification strategies, such as distillation, which directly rely on boiling point differences.

-

Process Safety and Handling: Informing safe storage and handling procedures, especially concerning its flammability, as indicated by its flash point.[1][5]

-

Formulation and Dosing: Calculating accurate concentrations and dosages when used in liquid formulations.

This guide provides a detailed examination of these key physical properties, supported by experimental methodologies to ensure their accurate determination.

Core Physical Properties of 7-(Bromomethyl)pentadecane

The physical characteristics of 7-(Bromomethyl)pentadecane are a direct consequence of its molecular structure: a large, nonpolar alkyl framework combined with a weakly polar bromomethyl group.

Quantitative Data Summary

The following table summarizes the key physical properties of 7-(Bromomethyl)pentadecane, compiled from multiple authoritative sources.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₁₆H₃₃Br | - | [1][5] |

| Molecular Weight | 305.34 g/mol | - | [1][4] |

| CAS Number | 52997-43-0 | - | [1] |

| Appearance | Colorless to light yellow, clear liquid | Room Temperature | [1][3] |

| Boiling Point | 341.1 ± 10.0 °C | 760 mmHg (Atmospheric Pressure) | [1][3][5][6] |

| 118 °C | 0.5 mmHg (Reduced Pressure) | ||

| Density | 0.997 ± 0.06 g/cm³ | 20 °C | [1][3][5][6] |

| Specific Gravity | 1.00 | 20/20 °C | |

| Refractive Index | 1.4600 - 1.4640 | 20 °C | [3][5] |

| Flash Point | 107.6 ± 11.0 °C | - | [1][3][5] |

Expert Analysis of Properties

The high boiling point of 7-(Bromomethyl)pentadecane at atmospheric pressure (341.1 °C) is a direct result of its high molecular weight (305.34 g/mol ).[1][3][4][5][6] The primary intermolecular forces at play are van der Waals dispersion forces.[7] These forces, while individually weak, become significant over the large surface area of the C16 alkyl chain, requiring substantial thermal energy to overcome and transition the substance into the gas phase.[7][8]

The significant reduction in boiling point under vacuum (118 °C at 0.5 mmHg) is a critical piece of data for the practicing chemist. Heating organic compounds to temperatures exceeding 300 °C often leads to thermal decomposition. Therefore, purification of 7-(Bromomethyl)pentadecane is almost exclusively performed via vacuum distillation. This technique lowers the ambient pressure, allowing the compound to boil at a much lower temperature where the risk of degradation is minimal.

With a density of approximately 0.997 g/cm³ at 20 °C, 7-(Bromomethyl)pentadecane is nearly as dense as water under the same conditions.[1][3][5][6] This is noteworthy, as many long-chain hydrocarbons are significantly less dense than water. The presence of the heavy bromine atom (atomic weight ~79.9 amu) in the molecule increases its mass-to-volume ratio, bringing its density close to 1.0 g/cm³. For practical purposes, this means that in an immiscible mixture, it may not distinctly float or sink in water, potentially forming a separate phase at the interface or a fine emulsion depending on the conditions.

Experimental Protocols for Property Determination

The following protocols describe standard, reliable methods for determining the boiling point and density of liquid samples like 7-(Bromomethyl)pentadecane in a research setting. The causality behind key steps is explained to ensure both accuracy and safety.

Workflow for Physical Property Determination

The logical flow for determining these properties is outlined below. It emphasizes starting with a small-scale, efficient method for boiling point determination before proceeding to density measurement.

Caption: Experimental workflow for determining boiling point and density.

Protocol 1: Boiling Point Determination via Thiele Tube (Micro-scale Method)

This method is ideal for research due to its efficiency and minimal sample requirement (<0.5 mL).[9] It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Expertise & Rationale: The inverted capillary tube traps a small amount of air. Upon heating, this air expands and is expelled. As the liquid boils, its vapor fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops. When the external atmospheric pressure exceeds the internal vapor pressure, the liquid is forced back into the tube. This precise moment corresponds to the equilibrium where vapor pressure equals atmospheric pressure—the definition of the boiling point.[10]

-

Step-by-Step Methodology:

-

Apparatus Assembly: Attach a small glass vial (e.g., a 75mm Durham tube) to a thermometer using a small rubber band or wire. The bottom of the vial should be level with the thermometer's bulb.[9]

-

Sample Addition: Add approximately 0.5 mL of 7-(Bromomethyl)pentadecane to the vial.

-

Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the vial with the open end down.[9]

-

Heating: Clamp the entire assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the sample vial but below the rubber band. Heat the side arm of the Thiele tube gently with a microburner or heating mantle.[10]

-

Observation (Heating): As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling becomes a rapid, continuous stream, indicating the temperature is just above the boiling point.

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly while stirring the oil with the thermometer.

-

Data Recording: The bubbling will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the observed boiling point.[10]

-

Pressure Correction: Simultaneously, record the ambient barometric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected.

-

-

Self-Validation: For trustworthy results, repeat the determination at least twice. The recorded boiling points should agree within 1-2 °C. Ensure the thermometer is calibrated against known standards.

Protocol 2: Density Determination via Volumetric Flask

This method provides high accuracy by using an analytical balance for precise mass measurement and a Class A volumetric flask for precise volume measurement.[11][12]

-

Expertise & Rationale: Density is an intrinsic property defined as mass per unit volume.[11] This protocol is designed to measure these two variables with high precision. The choice of a Class A volumetric flask is critical as it is calibrated to contain a very specific volume at a given temperature (usually 20 °C) with a low margin of error. Temperature control is crucial as the volume of a liquid, and thus its density, changes with temperature.[11]

-

Step-by-Step Methodology:

-

Preparation: Select a clean and completely dry Class A volumetric flask (e.g., 5.00 mL or 10.00 mL). Allow it to equilibrate to the ambient temperature of the balance room.

-

Mass of Empty Flask: Using a four-figure analytical balance, weigh the empty flask with its stopper and record the mass (m₁).

-

Filling the Flask: Carefully fill the flask with 7-(Bromomethyl)pentadecane until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to avoid overshooting the mark.

-

Mass of Filled Flask: Stopper the flask, ensuring no liquid is on the outside (wipe carefully if necessary), and weigh it again on the same balance. Record the mass (m₂).

-

Temperature Measurement: Measure and record the temperature of the sample/room (T).

-

Calculation:

-

Mass of liquid (m) = m₂ - m₁

-

Volume of liquid (V) = Calibrated volume of the flask (e.g., 10.00 mL)

-

Density (ρ) = m / V

-

-

-

Self-Validation: Perform the measurement in triplicate to ensure reproducibility. The calculated densities should be within a narrow range (e.g., ±0.005 g/cm³). Ensure the balance is properly tared and calibrated before use.

Conclusion

7-(Bromomethyl)pentadecane is a valuable synthetic intermediate whose physical properties are dictated by its high molecular weight and branched alkyl structure. Its high boiling point necessitates purification by vacuum distillation to prevent thermal degradation, while its density, being close to that of water, is an important consideration for phase separations. The experimental protocols detailed herein provide a reliable framework for the accurate and reproducible determination of these critical parameters. By integrating a foundational understanding of the molecular basis of these properties with rigorous experimental technique, researchers can ensure the safe, efficient, and successful application of 7-(Bromomethyl)pentadecane in their synthetic endeavors.

References

- Title: 7-(Bromomethyl)

- Title: 7-(Bromomethyl)

- Title: 7-(Bromomethyl)

- Title: 52997-43-0(7-(Bromomethyl)pentadecane)

- Title: 7-(Bromomethyl)

- Title: 7-(Bromomethyl)

- Title: CAS 52997-43-0: 7-(bromomethyl)

- Title: 7-(bromomethyl)

- Title: (7R)-7-(bromomethyl)

- Title: 7-(Bromomethyl)

- Title: Physical Properties of Alkyl Halides Source: Chemistry LibreTexts URL

- Title: Chapter 7 Notes: Alkyl Halides Source: University of Calgary URL

- Title: 6.

- Title: BOILING POINT DETERMINATION Source: University of Toronto URL

- Title: Organic Chemistry LABORATORY (Density)

- Title: Experiment 1 - Density, Measurement, & Error Source: Coconino Community College URL

- Title: 7-(Bromomethyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 52997-43-0: 7-(bromomethyl)pentadecane | CymitQuimica [cymitquimica.com]

- 3. 7-(Bromomethyl)pentadecane | 52997-43-0 [chemicalbook.com]

- 4. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]

- 5. 52997-43-0 CAS MSDS (7-(Bromomethyl)pentadecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chapter 7 Notes [web.pdx.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. chm.uri.edu [chm.uri.edu]

An In-Depth Technical Guide to 7-(Bromomethyl)pentadecane (CAS: 52997-43-0)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 7-(Bromomethyl)pentadecane. It delves into its core physicochemical properties, reactivity, synthesis, and applications, providing the necessary insights for its effective utilization in a laboratory and industrial context.

Core Identity and Physicochemical Profile

7-(Bromomethyl)pentadecane, also known by synonyms such as 1-Bromo-2-hexyldecane and 2-Hexyldecyl bromide, is a branched alkyl halide.[1][2][3] Its structure features a fifteen-carbon backbone with a reactive bromomethyl group at the seventh position, making it a valuable intermediate in organic synthesis.[2] The long, branched alkyl chain imparts significant steric bulk and hydrophobic character, which can be strategically used to modify the solubility and physical properties of target molecules.[2][3]

The key physicochemical properties are summarized below, providing a foundational understanding of its behavior and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 52997-43-0 | [1][4] |

| Molecular Formula | C₁₆H₃₃Br | [1][3][4] |

| Molecular Weight | 305.34 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Boiling Point | 341.1 ± 10.0 °C at 760 Torr | [3][5] |

| Density | 0.997 ± 0.06 g/cm³ (at 20 °C) | [3][5] |

| Flash Point | 107.6 ± 11.0 °C | [3][5] |

| Refractive Index | 1.4600 - 1.4640 | [3][5] |

| Solubility | Hydrophobic; soluble in organic solvents, poorly soluble in water | [2] |

These properties, particularly the high boiling point and flash point, indicate that the compound is manageable under standard laboratory conditions, though its combustible nature requires appropriate precautions. Its hydrophobicity is a direct result of the long C16 hydrocarbon chain and is a critical consideration for solvent selection in reaction design.[2]

Reactivity and Mechanistic Pathways

The synthetic utility of 7-(Bromomethyl)pentadecane is dominated by the reactivity of the primary alkyl bromide functional group. The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. Bromine's effectiveness as a leaving group facilitates these reactions.

Primary Reaction: Nucleophilic Substitution (Sₙ2)

The principal reaction pathway is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] This reaction is stereospecific, proceeding with an inversion of configuration if the carbon were chiral, and is highly reliable for primary halides like this one.[6] The large steric hindrance from the branched alkyl chains does not significantly impede the approach to the -CH₂Br group, allowing for efficient substitution.

This pathway is the cornerstone of its function as an alkylating agent, enabling the covalent attachment of the 2-hexyldecyl moiety to various substrates. Common nucleophiles include:

-

Amines: To form secondary or tertiary amines.

-

Alkoxides/Phenoxides: To form ethers.

-

Thiolates: To form thioethers.

-

Cyanide: For nitrile synthesis and subsequent elaboration.

-

Azide: To introduce the azido group, a precursor to amines or for use in "click" chemistry.

Synthesis Protocol: A Self-Validating Approach

The synthesis of 7-(Bromomethyl)pentadecane is typically achieved via the bromination of 2-hexyldecanol. A common and effective method is the Appel reaction, which converts the alcohol to the corresponding bromide with high fidelity.

Detailed Experimental Protocol: Appel Reaction

This protocol ensures high conversion by using triphenylphosphine and tetrabromomethane, which generate the reactive phosphonium bromide species in situ.

-

Inert Atmosphere Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the glassware is thoroughly dried to prevent side reactions.

-

Reagent Preparation:

-

In the flask, dissolve triphenylphosphine (1.4 eq.) in anhydrous dichloromethane (DCM).

-

In the dropping funnel, prepare a solution of 2-hexyldecanol (1.0 eq.) and tetrabromomethane (CBr₄, 1.3 eq.) in anhydrous DCM.[7]

-

-

Reaction Execution:

-

Cool the triphenylphosphine solution to 0°C using an ice bath.

-

Add the solution from the dropping funnel to the flask dropwise over 30-60 minutes, maintaining the temperature at 0°C.[7] The causality here is critical: slow addition prevents an exothermic runaway and minimizes byproduct formation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]

-

-

Workup and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, pour the reaction mixture into a larger volume of a non-polar solvent like heptane or hexane to precipitate the triphenylphosphine oxide byproduct.[7]

-

Filter the mixture to remove the solid byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil via column chromatography on silica gel to yield the pure 7-(Bromomethyl)pentadecane.[7]

-

Applications in Drug Development and Materials Science

The unique structure of 7-(Bromomethyl)pentadecane makes it a strategic building block in several advanced applications.

-

Organic Synthesis: It is primarily used as a versatile intermediate and alkylating agent to introduce the bulky, solubility-enhancing 2-hexyldecyl group.[3][4][5] This is crucial in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.[3]

-

Materials Science: The 2-hexyldecyl group is widely used to improve the processability and solubility of conjugated polymers for organic electronics.[3] It helps disrupt intermolecular packing, making materials more soluble in common organic solvents for device fabrication. There is specific mention of its use as an acceptor in organic photovoltaic devices.[2] It is also a precursor for surfactants and other specialty polymers.[3]

-

Pharmaceutical Research: In drug development, attaching the 2-hexyldecyl chain can modify a drug candidate's lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). It is also used as an intermediate in the synthesis of specific pharmaceuticals.[3]

Safety, Handling, and Storage

Proper handling of 7-(Bromomethyl)pentadecane is essential to ensure laboratory safety. It is classified as an irritant and requires careful management.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Some sources also note H317 (May cause an allergic skin reaction) and H318 (Causes serious eye damage).[1]

-

Recommended Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Room temperature storage is generally acceptable.[5][8]

Analytical Characterization

Verification of the identity and purity of 7-(Bromomethyl)pentadecane is typically performed using standard analytical techniques. Spectroscopic data, including ¹³C NMR and Infrared (IR) spectra, are available in public databases and from commercial suppliers, providing essential references for quality control.[1]

References

-

Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580. PubChem. Available at: [Link]

-

Cas 52997-43-0, 1-BROMO-2-HEXYLDECANE. LookChem. Available at: [Link]

-

Double acceptors DA copolymers containing benzotriazole and benzothiadiazole units: chemical tailoring towards efficient photovoltaic properties. The Royal Society of Chemistry. Available at: [Link]

-

2-hexyldecylbromide. ChemBK. Available at: [Link]

-

Exploring the Marvels of 2D Materials. Graphene Flagship. Available at: [Link]

-

11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

-

2D Materials; Introduction, Classifications, Properties, and Applications. Journal of Advanced Materials and Technologies. Available at: [Link]

Sources

- 1. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 52997-43-0: 7-(bromomethyl)pentadecane | CymitQuimica [cymitquimica.com]

- 3. Cas 52997-43-0,1-BROMO-2-HEXYLDECANE | lookchem [lookchem.com]

- 4. 7-(Bromomethyl)pentadecane | 52997-43-0 [chemicalbook.com]

- 5. 7-(Bromomethyl)pentadecane CAS#: 52997-43-0 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. 7-(Bromomethyl)pentadecane | 52997-43-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

A Researcher's Guide to the Spectral Analysis of 7-(Bromomethyl)pentadecane

This in-depth technical guide provides a comprehensive analysis of the spectral data for 7-(Bromomethyl)pentadecane, a significant organic intermediate in various synthetic processes.[1][2][3][4][5] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in the principles of chemical structure and reactivity.

Introduction: The Structural Significance of 7-(Bromomethyl)pentadecane

7-(Bromomethyl)pentadecane, with the molecular formula C₁₆H₃₃Br, is a long-chain alkyl halide.[1][2] Its utility as a reactive intermediate stems from the presence of the bromomethyl group (-CH₂Br) attached to a branched pentadecane backbone.[1][5] This structure allows for nucleophilic substitution reactions, enabling the introduction of the 2-hexyldecyl group into target molecules.[1][2] A thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformation in chemical reactions.

Methodology: A Multi-faceted Approach to Spectral Interrogation

The structural elucidation of 7-(Bromomethyl)pentadecane relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a definitive characterization of the molecule.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of 7-(Bromomethyl)pentadecane in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

3. Mass Spectrometry (MS):

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

-

EI Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 7-(Bromomethyl)pentadecane, the spectrum is characterized by signals corresponding to the bromomethyl group, the methine proton at the branching point, the long alkyl chains, and the terminal methyl groups.

A representative ¹H-NMR spectrum of 7-(Bromomethyl)pentadecane in CDCl₃ shows distinct peaks.[6] The chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms and the overall electronic environment.

Table 1: Predicted ¹H NMR Data for 7-(Bromomethyl)pentadecane

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Doublet | 2H | -CH₂Br |

| ~1.65 | Multiplet | 1H | -CH(CH₂Br)- |

| ~1.26 | Broad Multiplet | ~24H | -(CH₂)n- |

| ~0.88 | Triplet | 6H | -CH₃ |

Interpretation:

-

-CH₂Br Protons (δ ~3.40): The two protons on the carbon adjacent to the bromine atom are deshielded due to the electronegativity of bromine, causing their signal to appear downfield. They appear as a doublet because of coupling to the single methine proton at the branching point.

-

Methine Proton (δ ~1.65): The single proton on the carbon at the branching point is coupled to the two protons of the bromomethyl group and the adjacent methylene protons of the alkyl chains, resulting in a complex multiplet.

-

Alkyl Chain Protons (δ ~1.26): The numerous methylene (-CH₂-) protons in the long alkyl chains are in similar chemical environments and overlap to form a large, broad signal in the upfield region.

-

Terminal Methyl Protons (δ ~0.88): The six protons of the two terminal methyl (-CH₃) groups are the most shielded and appear as a triplet due to coupling with the adjacent methylene groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for 7-(Bromomethyl)pentadecane

| Chemical Shift (ppm) | Assignment |

| ~39.0 | -CH₂Br |

| ~40.0 | -CH(CH₂Br)- |

| ~32.0, 29.7, 29.3, 26.5, 22.7 | -(CH₂)n- |

| ~14.1 | -CH₃ |

Interpretation:

-

-CH₂Br Carbon (δ ~39.0): The carbon atom directly bonded to the bromine is significantly deshielded and appears downfield.

-

Methine Carbon (δ ~40.0): The carbon at the branch point also experiences a downfield shift.

-

Alkyl Chain Carbons (δ ~22-32): The carbons of the long alkyl chains resonate in the typical aliphatic region. The slight differences in their chemical shifts are due to their position relative to the branch point and the ends of the chains.

-

Terminal Methyl Carbons (δ ~14.1): The terminal methyl carbons are the most shielded and appear at the highest field.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum is instrumental in identifying the functional groups present in a molecule. For 7-(Bromomethyl)pentadecane, the key absorptions are related to the C-H and C-Br bonds.

Table 3: Key IR Absorption Bands for 7-(Bromomethyl)pentadecane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (methylene) |

| 1375 | Medium | C-H bending (methyl) |

| 1250-1190 | Medium | CH₂-Br wagging |

| 650-510 | Strong | C-Br stretching |

Interpretation:

-

C-H Stretching (2955-2850 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds in the long alkyl chains.

-

C-H Bending (1465 and 1375 cm⁻¹): These bands correspond to the scissoring and bending vibrations of the methylene and methyl groups.

-

CH₂-Br Wagging (1250-1190 cm⁻¹): A medium intensity band in this region is indicative of the wagging vibration of the CH₂ group attached to the bromine atom.[7]

-

C-Br Stretching (650-510 cm⁻¹): A strong absorption in the fingerprint region confirms the presence of a carbon-bromine bond.[7][8][9] The exact position can be influenced by the overall molecular structure. It's important to note that this absorption is in a region where other vibrations can occur, but its presence is a strong indicator for an alkyl bromide.[10][11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum of 7-(Bromomethyl)pentadecane will exhibit two molecular ion peaks of almost equal intensity at m/z 304 and 306.[10][12] This M and M+2 pattern is a definitive signature for a monobrominated compound.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations.

-

Loss of Bromine: A primary fragmentation pathway involves the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) and the formation of a carbocation at m/z 225. This is often a prominent peak in the spectrum.[13]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the carbon bearing the bromine can also occur.

-

Alkyl Chain Fragmentation: The long alkyl chains can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

-

Diagram of Key Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 7-(Bromomethyl)pentadecane in EI-MS.

Conclusion

The comprehensive spectral analysis of 7-(Bromomethyl)pentadecane through NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation. The characteristic signals in each spectrum—the downfield shifts in NMR associated with the bromomethyl group, the distinctive C-Br stretching in IR, and the isotopic pattern in MS—collectively serve as a reliable fingerprint for this important synthetic intermediate. This guide provides researchers with the foundational knowledge and expected data to confidently identify and utilize 7-(Bromomethyl)pentadecane in their work.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 18459580, 7-(Bromomethyl)pentadecane. National Center for Biotechnology Information. [Link]

-

IR Spectroscopy Tutorial: Alkyl Halides. University of Colorado Boulder, Department of Chemistry. [Link]

-

Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. [Link]

-

Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts. [Link]

-

Alkyl and aryl halide infrared spectra. Chemistry LibreTexts. [Link]

-

How to identify an alkyl halide using an infrared (IR) spectrum. Quora. [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]

- 3. 7-(Bromomethyl)pentadecane CAS#: 52997-43-0 [m.chemicalbook.com]

- 4. 7-(Bromomethyl)pentadecane | 52997-43-0 [chemicalbook.com]

- 5. CAS 52997-43-0: 7-(bromomethyl)pentadecane | CymitQuimica [cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 8. scribd.com [scribd.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility Characteristics of 7-(Bromomethyl)pentadecane in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Bromomethyl)pentadecane is a long-chain, branched haloalkane with significant potential as a reactive intermediate in complex organic syntheses, including the development of novel therapeutic agents and advanced materials. Its utility is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility characteristics of 7-(Bromomethyl)pentadecane. We delve into the theoretical principles dictating its solubility, present a predictive solubility profile across a range of common organic solvents, and provide a detailed, field-tested protocol for the empirical determination of its solubility. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction to 7-(Bromomethyl)pentadecane

Chemical Structure and Physicochemical Properties

7-(Bromomethyl)pentadecane (CAS No. 52997-43-0) is an organic compound characterized by a fifteen-carbon pentadecane backbone with a bromomethyl group attached to the seventh carbon.[1] This branched structure significantly influences its physical and chemical properties.

-

Molecular Formula: C₁₆H₃₃Br[2]

-

Molecular Weight: 305.34 g/mol [1]

-

Appearance: Colorless to light yellow clear liquid[3]

-

Boiling Point: ~341.1 °C at 760 mmHg[2]

-

Density: ~0.997 g/cm³ at 20 °C[2]

The molecule's structure is dominated by a large, nonpolar alkyl chain, which suggests poor solubility in polar solvents like water. The carbon-bromine bond introduces a moderate dipole moment, but its influence is largely overshadowed by the extensive hydrocarbon structure. Consequently, 7-(Bromomethyl)pentadecane is classified as a nonpolar, hydrophobic molecule.

Significance in Research and Drug Development

As a reactive intermediate, 7-(Bromomethyl)pentadecane is valuable for introducing a large, branched lipophilic moiety (the 2-hexyldecyl group) into a target molecule. In drug development, modifying a parent compound with such a group can profoundly impact its pharmacokinetic profile, enhancing properties like:

-

Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross cell membranes.[4]

-

Metabolic Stability: The branched, bulky structure can sterically hinder enzymatic degradation, potentially increasing the drug's half-life.

-

Binding Affinity: The alkyl chain can engage in favorable hydrophobic interactions within the binding pockets of protein targets.[5]

The presence of the bromomethyl group facilitates nucleophilic substitution reactions, allowing for covalent attachment to a wide array of molecular scaffolds.[6] Understanding its solubility is the first critical step in designing reaction conditions, purification strategies, and formulation approaches.

Theoretical Principles of Solubility

The solubility of a compound in a given solvent is governed by the principle of "like dissolves like."[7][8] This maxim is a simplified expression of the underlying thermodynamics: dissolution is favored when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to break the existing solute-solute and solvent-solvent interactions.[7][9]

Intermolecular Forces and Polarity

For 7-(Bromomethyl)pentadecane, the key intermolecular forces are:

-

Van der Waals Dispersion Forces: These are the primary forces of attraction between the long alkyl chains of the molecules.

-

Dipole-Dipole Interactions: A minor contribution arising from the polar C-Br bond.

Because the molecule is predominantly nonpolar, it will interact most favorably with solvents that also rely on Van der Waals forces.[10]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Strong solute-solvent interactions are expected, leading to high solubility. The energy required to break the weak Van der Waals forces in the solvent is easily compensated by the formation of new, similar forces with the solute.[9]

-

Polar Aprotic Solvents (e.g., Dichloromethane, THF): Moderate solubility is anticipated. While these solvents have dipoles, they also have significant nonpolar character that can interact with the alkyl chain.

-

Polar Protic Solvents (e.g., Ethanol, Water): Very low solubility is expected. These solvents are characterized by strong hydrogen bonding networks.[10] A significant amount of energy is required to disrupt these hydrogen bonds, and the weak Van der Waals interactions formed between the solvent and 7-(Bromomethyl)pentadecane cannot compensate for this energy cost.[11]

Advanced Prediction: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters (HSP).[12] This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] The principle states that substances with similar HSP values are likely to be miscible.[15]

Predictive Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the expected solubility of 7-(Bromomethyl)pentadecane in a range of common organic solvents at ambient temperature (approx. 25 °C).

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Very High (>100 mg/mL) | "Like dissolves like"; strong Van der Waals interactions.[7] |

| Toluene | Nonpolar (Aromatic) | Very High (>100 mg/mL) | "Like dissolves like"; strong Van der Waals interactions.[7] |

| Dichloromethane (DCM) | Polar Aprotic | High (50-100 mg/mL) | Good balance of polarity and dispersity to solvate the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | High (50-100 mg/mL) | Similar to DCM, effective at solvating large organic molecules. |

| Ethyl Acetate | Polar Aprotic | Moderate (10-50 mg/mL) | Intermediate polarity; less effective than DCM or THF. |

| Acetone | Polar Aprotic | Low (1-10 mg/mL) | Higher polarity begins to disfavor interaction with the long alkyl chain. |

| Ethanol | Polar Protic | Very Low (<1 mg/mL) | Strong solvent hydrogen bonding network is difficult to disrupt.[11] |

| Methanol | Polar Protic | Very Low (<1 mg/mL) | Strong solvent hydrogen bonding network is difficult to disrupt.[11] |

| Water | Polar Protic | Insoluble (<0.1 mg/mL) | Highly unfavorable interaction due to the hydrophobic effect.[16] |

Note: The values presented are predictive and should be confirmed experimentally.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely accepted technique.[17]

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

7-(Bromomethyl)pentadecane (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or ELSD for HPLC).

Procedure:

-

Preparation: Add an excess amount of 7-(Bromomethyl)pentadecane to a series of vials. The key is to ensure that undissolved solid will remain after equilibrium is reached, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume of the chosen solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Causality Insight: Continuous agitation is crucial to maximize the surface area of the solute in contact with the solvent, accelerating the path to thermodynamic equilibrium. A 24-48 hour period is chosen to ensure that the dissolution rate equals the precipitation rate.[16]

-

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours for the excess solid to settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter directly into a pre-weighed volumetric flask.

-

Self-Validating Step: Filtering is a critical, self-validating step. It ensures that no microscopic, undissolved solid particles are transferred, which would artificially inflate the measured concentration and lead to an overestimation of solubility.

-

-

Dilution & Analysis: Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using an appropriate chromatographic method (e.g., GC-FID) to determine the precise concentration.

-

Calculation: Using the measured concentration and the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[17] This is because the dissolution process is often endothermic (requires energy input). According to Le Châtelier's principle, increasing the temperature will shift the equilibrium to favor the endothermic dissolution process. When working with 7-(Bromomethyl)pentadecane, performing reactions at elevated temperatures may allow for higher concentrations or the use of solvents in which it is only moderately soluble at room temperature.

Impurities

The presence of impurities in either the solute or the solvent can affect solubility. Impurities can disrupt the crystal lattice of the solute or alter the intermolecular forces of the solvent, sometimes increasing or decreasing apparent solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.[18]

Conclusion

7-(Bromomethyl)pentadecane is a quintessentially nonpolar molecule. Its solubility behavior is dominated by its extensive C₁₆ alkyl structure, rendering it highly soluble in nonpolar organic solvents like hexane and toluene, and practically insoluble in polar protic solvents, especially water. Its utility as a synthetic intermediate in research and drug development is directly tied to this profile, which dictates the choice of reaction media and purification methods. The predictive framework and detailed experimental protocol provided in this guide offer a robust foundation for scientists to confidently and effectively incorporate this versatile compound into their synthetic and formulation workflows.

References

-

LookChem. (n.d.). 7-(Bromomethyl)pentadecane: Properties and Applications for Chemical Synthesis. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

ChemBK. (2024, April 9). 7-(bromomethyl)pentadecane. [Link]

-

Wikipedia. (2024). Hansen solubility parameter. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

-

National Center for Biotechnology Information. (n.d.). Pentadecane, 7-(bromomethyl)-. PubChem. [Link]

-

Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. [Link]

-

Hughes, T. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Zhang, B., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. National Institutes of Health. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. [Link]

-

ResearchGate. (2018, August 30). Predict solubility of organic compounds?. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. [Link]

-

Sarthaks eConnect. (2018, April 30). Answer the following: (i) Haloalkanes easily dissolve in organic solvents, why?. [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. [Link]

-

Embibe. (2023, January 25). Uses of Haloalkanes and Haloarenes: Definition, Examples, Applications. [Link]

-

Brown, D. G., & Wobst, P. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PubMed Central. [Link]

-

Wikipedia. (n.d.). Haloalkane. [Link]

-

Allen Digital. (n.d.). Haloalkanes: Definition, Classification, Nomenclature, Properties. [Link]

-

Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

-

Xu, Z., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

-

ResearchGate. (2025, August 6). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). [Link]

-

National Institute of Standards and Technology. (2006, March). Introduction to IUPAC-NIST Solubilities Database. [Link]

-

ResearchGate. (2025, August 10). *(PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)**. [Link]

-

Ibrahim, M. A. A. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PubMed Central. [Link]

Sources

- 1. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 7-(Bromomethyl)pentadecane | 52997-43-0 [chemicalbook.com]

- 4. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Haloalkane - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Khan Academy [khanacademy.org]

- 9. sarthaks.com [sarthaks.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic substitution reactions involving 7-(Bromomethyl)pentadecane

An In-Depth Technical Guide to Nucleophilic Substitution Reactions Involving 7-(Bromomethyl)pentadecane

Abstract

This technical guide provides a comprehensive analysis of nucleophilic substitution reactions centered on 7-(Bromomethyl)pentadecane (also known as 1-Bromo-2-hexyldecane). This substrate, characterized by a long, branched alkyl chain, presents unique steric challenges that profoundly influence reaction kinetics and mechanism selection. We will dissect the mechanistic dichotomy between Sₙ1 and Sₙ2 pathways, elucidate the critical factors governing reaction outcomes—including nucleophile strength, solvent choice, and steric hindrance—and provide field-tested experimental protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for introducing lipophilic, branched moieties into target molecules, thereby modulating their physicochemical properties for applications in therapeutics and materials science.

Introduction to the Substrate: 7-(Bromomethyl)pentadecane

7-(Bromomethyl)pentadecane is a valuable organic intermediate primarily used in chemical synthesis.[1][2] Its structure consists of a fifteen-carbon pentadecane backbone with a bromomethyl group attached to the seventh carbon. This unique structure combines a reactive functional group with a substantial, branched lipophilic tail.

The key to its utility lies in the polar carbon-bromine bond. Due to the higher electronegativity of bromine, the carbon atom of the bromomethyl group bears a partial positive charge (δ+), rendering it an electrophilic center susceptible to attack by electron-rich species, or nucleophiles.[3][4] The presence of this reactive site allows for the strategic introduction of the 2-hexyldecyl group into a wide array of molecules, enabling chemists to impart specific solubility profiles or steric properties.[1]

Table 1: Physicochemical Properties of 7-(Bromomethyl)pentadecane

| Property | Value | Source |

| CAS Number | 52997-43-0 | [1][5] |

| Molecular Formula | C₁₆H₃₃Br | [1][5] |

| Molecular Weight | 305.34 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [5][7] |

| Boiling Point | ~341.1 °C at 760 mmHg | [1][8] |

| Density | ~0.997 g/cm³ at 20 °C | [1] |

| Flash Point | ~107.6 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

The synthesis of 7-(Bromomethyl)pentadecane typically involves the bromination of the corresponding alcohol, 2-hexyldecanol. Common methods include treatment with phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and a dehydrating agent.[9][10][11] These methods generally proceed with good yields, providing a reliable source of this reactive intermediate.[12]

Mechanistic Considerations: The Sₙ2 Pathway Under Steric Constraint

Nucleophilic substitution reactions primarily proceed via two distinct mechanisms: Sₙ1 (Substitution, Nucleophilic, Unimolecular) and Sₙ2 (Substitution, Nucleophilic, Bimolecular).[4][13][14] The structure of the alkyl halide substrate is the most critical factor in determining which pathway is favored.[15]

7-(Bromomethyl)pentadecane is a primary alkyl halide, as the bromine atom is bonded to a carbon that is bonded to only one other carbon. This classification strongly suggests a preference for the Sₙ2 mechanism.[13][16]

-

Sₙ2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[17] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[18][19]

-

Sₙ1 Mechanism: This is a two-step process involving the initial departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[20] The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration (first-order kinetics).[18]

For 7-(Bromomethyl)pentadecane, the Sₙ1 pathway is highly disfavored. The formation of a primary carbocation is energetically prohibitive due to its instability.[18][21] Therefore, the Sₙ2 pathway is the only viable route for substitution.

However, the substrate is not a simple primary alkyl halide. The electrophilic carbon is attached to the bulky 2-hexyldecyl group. This significant steric hindrance impedes the backside approach of the nucleophile, dramatically slowing the rate of the Sₙ2 reaction.[22][23][24] The success of a substitution reaction on this substrate, therefore, hinges on carefully optimizing reaction conditions to overcome this steric barrier.[15]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 7-(Bromomethyl)pentadecane | 52997-43-0 [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 5. CAS 52997-43-0: 7-(bromomethyl)pentadecane | CymitQuimica [cymitquimica.com]

- 6. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guiding-bio.com [guiding-bio.com]

- 8. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 13. web.viu.ca [web.viu.ca]

- 14. chem.uci.edu [chem.uci.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 17. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 18. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 19. ocw.uci.edu [ocw.uci.edu]

- 20. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 21. quora.com [quora.com]

- 22. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]